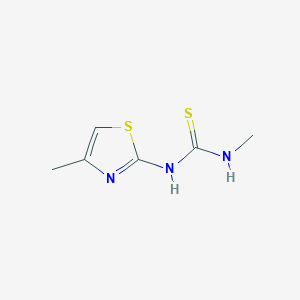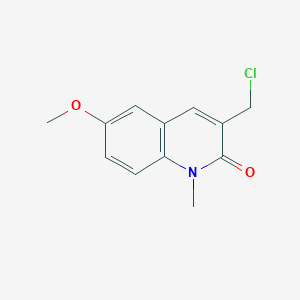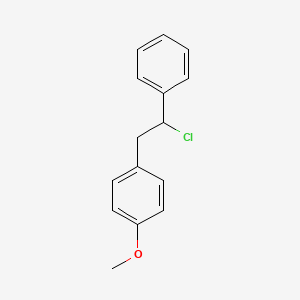
Norvaline, 2-methyl-,methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norvaline, 2-methyl-,methyl ester is a chemical compound with the molecular formula C6H13NO2 It is a derivative of norvaline, a non-proteinogenic amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norvaline, 2-methyl-,methyl ester can be synthesized through the esterification of norvaline with methanol in the presence of an acid catalyst. The reaction typically involves heating norvaline with methanol and a strong acid such as sulfuric acid or hydrochloric acid to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of norvaline and methanol into a reactor with an acid catalyst, followed by distillation to separate the ester from the reaction mixture.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield norvaline and methanol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Norvaline and methanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
Norvaline, 2-methyl-,methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Norvaline, 2-methyl-,methyl ester involves its interaction with specific enzymes and metabolic pathways. It can inhibit certain enzymes, leading to changes in metabolic processes. For example, it has been shown to inhibit arginase, an enzyme involved in the urea cycle, which can affect nitric oxide production and other metabolic pathways .
Comparaison Avec Des Composés Similaires
Norvaline: A non-proteinogenic amino acid with similar structural properties.
Valine: A proteinogenic amino acid that is an isomer of norvaline.
Leucine: Another branched-chain amino acid with similar metabolic roles.
Uniqueness: Norvaline, 2-methyl-,methyl ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound norvaline
Propriétés
Numéro CAS |
777036-35-8 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-2-methylpentanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-7(2,8)6(9)10-3/h4-5,8H2,1-3H3/t7-/m0/s1 |
Clé InChI |
UCEMIMRGLBPPLW-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@](C)(C(=O)OC)N |
SMILES canonique |
CCCC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)
![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)



